Product packaging for 6-Chloronaphthalene-2-carbonitrile(Cat. No.:CAS No. 1261626-91-8)

6-Chloronaphthalene-2-carbonitrile

Cat. No.: B2880729
CAS No.: 1261626-91-8
M. Wt: 187.63
InChI Key: VIJMEUNAVBOWBY-UHFFFAOYSA-N
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Description

6-Chloronaphthalene-2-carbonitrile is a specialized organic compound with the molecular formula C11H6ClN and a molecular weight of 187.62 g/mol . This compound features a naphthalene ring system substituted with a chlorine atom and a cyano (nitrile) group, making it a versatile and valuable building block in synthetic chemistry. It is supplied with a documented Collision Cross Section (CCS) value of 139.8 Ų for the [M+H]+ adduct, which can be a useful parameter for analytical method development and compound identification in mass spectrometry-based workflows . As a key synthetic intermediate, this compound is primarily used in the research and development of pharmaceuticals, agrochemicals, and advanced materials . The presence of two distinct functional groups, the chloro and cyano substituents, allows for further functionalization through various cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular architectures. This product is intended for use as a research chemical and standard in laboratory settings. It is strictly for professional and scientific research applications. Handle with appropriate care in a well-ventilated environment, using personal protective equipment. This material is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6ClN B2880729 6-Chloronaphthalene-2-carbonitrile CAS No. 1261626-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloronaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJMEUNAVBOWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261626-91-8
Record name 6-chloronaphthalene-2-carbonitrile
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Chemical and Physical Properties of 6 Chloronaphthalene 2 Carbonitrile

6-Chloronaphthalene-2-carbonitrile is a solid organic compound with the chemical formula C₁₁H₆ClN. guidechem.com It is characterized by a naphthalene (B1677914) core substituted with a chlorine atom at the 6-position and a carbonitrile group at the 2-position.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₆ClN guidechem.com
Molecular Weight 187.62 g/mol guidechem.com
CAS Number 1261626-91-8 guidechem.com
Monoisotopic Mass 187.0188769 Da uni.lu
Predicted XlogP 3.9 uni.lu
Canonical SMILES C1=CC2=C(C=C(C=C2)Cl)C=C1C#N uni.lu
InChI InChI=1S/C11H6ClN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H uni.lu
InChIKey VIJMEUNAVBOWBY-UHFFFAOYSA-N uni.lu

Note: Some properties are predicted based on computational models.

Synthesis and Reactivity

The synthesis of substituted naphthalenes often involves multi-step processes. While specific, detailed synthesis routes for 6-Chloronaphthalene-2-carbonitrile are not extensively documented in readily available literature, general methods for the preparation of similar compounds provide insight. The chlorination of naphthalene (B1677914) itself can yield a mixture of isomers, including 2-chloronaphthalene. wikipedia.org Further functionalization to introduce the carbonitrile group would then be necessary.

Palladium-catalyzed C-H activation strategies are a modern approach to achieving regioselective halogenation of naphthaldehydes, which can then be converted to nitriles. bohrium.com Another approach involves the use of building blocks that already contain the desired functionalities. For instance, nicotinonitrile derivatives have been used as scaffolds to build more complex heterocyclic compounds. nih.gov

Research Applications and Areas of Investigation

While specific research applications for 6-Chloronaphthalene-2-carbonitrile are not widely published, its structural motifs suggest potential areas of investigation. Halogenated aromatic compounds are studied for their unique electronic properties and potential use in organic electronics. The combination of the naphthalene (B1677914) core and the electron-withdrawing nitrile group could lead to interesting photophysical behaviors.

Furthermore, nitrile-containing compounds are of significant interest in medicinal chemistry. nih.govnih.gov The nitrile group can act as a hydrogen bond acceptor and can be metabolically stable, making it a desirable feature in drug design. nih.gov The this compound scaffold could serve as a starting point for the synthesis of novel compounds with potential biological activity.

Conclusion

Direct Cyanation Approaches

Direct cyanation methods offer a straightforward route to this compound by introducing the nitrile functionality in a single step from a suitable halogenated naphthalene (B1677914) precursor.

Transition Metal-Catalyzed Cyanation of Halogenated Naphthalenes

Transition metal catalysis, particularly with palladium and nickel, has become a cornerstone for the formation of aryl nitriles due to its efficiency and functional group tolerance. researchgate.net These reactions typically involve the cross-coupling of a halo-naphthalene with a cyanide source.

Palladium-catalyzed cyanation is a widely employed method for the synthesis of aryl nitriles from aryl halides. researchgate.net While numerous palladium catalysts and cyanide sources have been developed, a common precursor for this compound would be a 6-chloro-2-halonaphthalene, such as 6-chloro-2-bromonaphthalene. The reaction generally proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Key components of this reaction include a palladium precursor, a ligand, a base, and a cyanide source. The choice of each component can significantly impact the reaction's efficiency. For instance, less toxic and easy-to-handle cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]) are often preferred over more hazardous options like zinc cyanide (Zn(CN)2) or potassium cyanide (KCN). researchgate.netorganic-chemistry.org Ligand-free systems have also been developed, simplifying the reaction setup. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cyanation Conditions

Catalyst SystemCyanide SourceSolventTemperatureYieldReference
Pd(OAc)2K4[Fe(CN)6]DMAc120 °CGood to Excellent organic-chemistry.org
Pd2(dba)3 / dppfZn(CN)2Various50-80 °CEffective researchgate.net
Pd/coral reef nanocompositeK4[Fe(CN)6]Not specifiedNot specifiedNot specified researchgate.net

This table presents generalized conditions and may require optimization for the specific synthesis of this compound.

Nickel-catalyzed cyanation has emerged as a cost-effective and sustainable alternative to palladium-based systems. nih.gov These reactions can effectively convert aryl halides, including the more challenging aryl chlorides, into their corresponding nitriles. researchgate.netnih.gov Similar to palladium catalysis, nickel-based systems operate through a catalytic cycle and can utilize various cyanide sources. nih.govnih.gov The use of non-toxic cyanating agents like K4[Fe(CN)6] in biphasic aqueous conditions has been a significant advancement, enhancing the practicality and scalability of this method. nih.gov

Table 2: Examples of Nickel-Catalyzed Cyanation Conditions

Catalyst SystemCyanide SourceSolventTemperatureKey FeaturesReference
Ni(II) precatalyst / JosiPhos ligandK4[Fe(CN)6]Biphasic aqueousNot specifiedUse of a bench-stable precatalyst and commercially available ligand nih.gov
NiCl2·6H2O / dppf / ZnZn(CN)2Not specified50-80 °CMild reaction conditions researchgate.net
Ni(MeCN)62 / 1,10-phenanthrolineAcetonitrile (B52724)80-100 °CUses acetonitrile as the cyanide source nih.gov

This table presents generalized conditions and may require optimization for the specific synthesis of this compound.

Nucleophilic Aromatic Substitution with Cyanide Sources

Nucleophilic aromatic substitution (SNAr) presents another direct route to aryl nitriles. dalalinstitute.com This method typically requires an activated aromatic substrate, where electron-withdrawing groups are positioned ortho or para to a leaving group (such as a halogen). dalalinstitute.com In the context of this compound, a di-halogenated naphthalene, for instance, 2,6-dichloronaphthalene, could potentially undergo selective substitution with a cyanide nucleophile. However, the reactivity of chlorobenzene (B131634) towards nucleophilic substitution is generally low, often necessitating harsh reaction conditions or the use of a catalyst. stackexchange.com The Rosenmund-von Braun reaction, a classic example, utilizes copper(I) cyanide at elevated temperatures. stackexchange.com More recent developments include photoredox-catalyzed methods that can facilitate cyanation under milder conditions. nih.govnsf.gov

Sandmeyer Reaction for Nitrile Introduction

The Sandmeyer reaction is a well-established method for the synthesis of aryl nitriles from aryl amines via the formation of a diazonium salt. wikipedia.orglscollege.ac.inbyjus.com This reaction offers a powerful tool for introducing a cyano group onto an aromatic ring in a position that might be difficult to access through other means. numberanalytics.com For the synthesis of this compound, the starting material would be 6-chloro-2-naphthylamine.

The process involves two main steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. numberanalytics.commnstate.edu

Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a nitrile group, releasing nitrogen gas. wikipedia.orglscollege.ac.in

The Sandmeyer reaction is known for its wide applicability in the synthesis of various aromatic compounds, including those with pharmaceutical and agrochemical importance. numberanalytics.com

Indirect Synthetic Pathways via Functional Group Interconversion

A common indirect pathway involves the dehydration of a primary amide. For instance, 6-chloronaphthalene-2-carboxamide can be dehydrated to yield this compound. This transformation can be accomplished using a variety of dehydrating agents. vanderbilt.edugoogle.com

Another potential indirect route is the conversion of an aldehyde to a nitrile. The starting material, 6-chloronaphthalene-2-carbaldehyde, can be converted to an oxime by reaction with hydroxylamine (B1172632). Subsequent dehydration of the oxime furnishes the desired nitrile. google.com

These functional group interconversions are fundamental transformations in organic synthesis and offer flexibility in the design of synthetic routes to complex molecules. ub.eduimperial.ac.uk

Conversion from 6-Chloronaphthalene-2-carboxylic Acid Derivatives

A classical and reliable route to aromatic nitriles involves the dehydration of primary carboxamides. This two-step sequence starts from the corresponding carboxylic acid.

First, 6-Chloronaphthalene-2-carboxylic acid is converted to its primary amide, 6-Chloronaphthalene-2-carboxamide. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with ammonia (B1221849). Alternatively, direct amidation can be accomplished using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and an ammonia source. nih.govjocpr.com

In the second step, the resulting 6-Chloronaphthalene-2-carboxamide undergoes dehydration to yield the target nitrile. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). youtube.com The reaction mechanism involves the activation of the amide oxygen by POCl₃, followed by an elimination reaction to form the carbon-nitrogen triple bond. A patent describing the synthesis of a similar compound, 4-bromo-2-naphthonitrile, details a procedure where the corresponding carboxamide is heated in a solvent like toluene (B28343) with phosphorus oxychloride to achieve dehydration. google.com

StepReactionTypical ReagentsConditions
1Amide Formationi) SOCl₂, ii) NH₃ or DCC, NH₃Anhydrous solvent (e.g., THF, DMF), Room temperature to moderate heat
2Amide DehydrationPOCl₃Reflux in an inert solvent (e.g., Toluene) google.com

Preparation from 6-Chloronaphthalene-2-carbaldehyde

Another significant pathway to this compound begins with 6-Chloronaphthalene-2-carbaldehyde. The conversion of an aldehyde to a nitrile is a well-established one-pot transformation that typically proceeds through an aldoxime intermediate.

The reaction involves treating the aldehyde with hydroxylamine hydrochloride. The initially formed aldoxime is then dehydrated in situ to the nitrile. A variety of conditions have been developed for this conversion, with modern methods focusing on environmental compatibility. tandfonline.comorganic-chemistry.org For instance, simply heating the aldehyde with hydroxylamine hydrochloride in a solvent-free manner can afford the nitrile in good yield. tandfonline.comtandfonline.com This approach is highly atom-efficient and minimizes solvent waste. tandfonline.com Other protocols employ catalysts or alternative reaction media to facilitate the dehydration of the intermediate oxime.

MethodReagentsConditionsKey Features
Solvent-FreeHydroxylamine hydrochlorideHeat (e.g., 100 °C) tandfonline.comHigh atom economy, no solvent waste tandfonline.comtandfonline.com
CatalyticHydroxylamine hydrochloride, Na₂CO₃, SO₂F₂DMSO acs.orgHigh yield, broad substrate scope acs.org
Aqueous SystemHydroxylamine hydrochlorideWater, heat bohrium.comEnvironmentally benign solvent bohrium.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, offer a powerful strategy for building molecular complexity with high efficiency. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, established MCRs for constructing polysubstituted aromatic rings can be conceptually applied.

One potential, though hypothetical, approach could involve the construction of the substituted naphthalene ring system itself. For instance, methods for synthesizing multisubstituted naphthalenes via [4+2] cycloaddition reactions of arynes with functionalized dienes like 2-pyrones are known. rsc.orgrsc.org A strategy could be envisioned where a suitably substituted aryne precursor reacts with a diene already containing a cyano group or a precursor to it.

Another approach could be based on MCRs that build a polysubstituted benzene (B151609) ring, which might then be further elaborated to a naphthalene system. A novel one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, ethyl α-bromoacetate, and pyridine (B92270) has been shown to produce highly substituted benzene derivatives, including dicyanobiphenyl compounds. bohrium.comrsc.org Adapting such a strategy could potentially lead to a direct synthesis of a chlorophenyl dinitrile, which could serve as a precursor to the naphthalene ring system. These strategies remain speculative for this specific target but highlight the potential of MCRs in accessing complex aromatic nitriles. sci-hub.seresearchgate.net

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthetic routes to this compound can be evaluated through this lens.

The conversion from 6-Chloronaphthalene-2-carboxylic acid via the amide dehydration pathway often relies on stoichiometric, hazardous dehydrating agents like phosphorus oxychloride (POCl₃). This process generates significant chemical waste, including phosphorus-containing byproducts and acidic streams, resulting in a low atom economy. Greener alternatives for amide dehydration are being developed, though their application to this specific substrate is not documented.

In contrast, the synthesis from 6-Chloronaphthalene-2-carbaldehyde offers several greener alternatives. The one-pot, solvent-free reaction with hydroxylamine hydrochloride is a prime example of a process with high atom economy and minimal waste. tandfonline.comtandfonline.com The only byproducts are water and hydrogen chloride. tandfonline.com Further greening of this route is possible by using water as a solvent, which is non-toxic, inexpensive, and safe. bohrium.com The use of deep eutectic solvents (DES) as both catalyst and medium also represents a sustainable approach, offering mild conditions and potential for catalyst recycling.

Multicomponent reactions are inherently aligned with green chemistry principles due to their high atom economy, convergence, and reduction in the number of synthetic steps and purification operations. researchgate.net The development of an MCR for this compound would represent a significant advancement in its sustainable production by minimizing waste and energy consumption.

Another green approach is the use of biocatalysis. While the synthesis of nitriles via enzymes is less common, the reverse reaction, the hydrolysis of nitriles to amides or carboxylic acids using nitrilase enzymes, is a well-established green process. nih.gov This indicates the potential for engineering enzymes for the reverse reaction or for other steps in the synthetic sequence under mild, aqueous conditions.

Reactions Involving the Carbonitrile Moiety

The carbonitrile group (–C≡N) is a highly versatile functional group. Its carbon atom is electrophilic, while the nitrogen is weakly basic. It can undergo a range of transformations, including reduction, hydrolysis, and nucleophilic addition, making it a valuable synthon in organic chemistry. uni.luepo.org

Reduction of the Nitrile Group to Amines

The reduction of nitriles is a fundamental method for the synthesis of primary amines, extending the carbon chain by one methylene (B1212753) group (CH₂). google.com This transformation can be achieved through several reliable methods, including catalytic hydrogenation and chemical reduction with metal hydrides. libretexts.orgresearchgate.netepo.org

Catalytic hydrogenation is an economical and efficient route for producing primary amines from aromatic nitriles. libretexts.orgresearchgate.net This method typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. Common catalysts include palladium, platinum, or Raney nickel. epo.orgacs.org The reaction reduces the carbon-nitrogen triple bond to a carbon-nitrogen single bond, yielding the corresponding primary amine, (6-chloronaphthalen-2-yl)methanamine.

Alternatively, chemical reduction using powerful hydride-donating agents like lithium aluminum hydride (LiAlH₄) is highly effective for converting nitriles to primary amines. google.comacs.org The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The nitrile undergoes nucleophilic attack by hydride ions, and after a subsequent aqueous or acidic workup, the primary amine is obtained. acs.org

Method Reagent(s) Product General Conditions
Catalytic HydrogenationH₂, Pd/C or Raney Ni(6-Chloronaphthalen-2-yl)methanamineElevated temperature and pressure
Chemical Reduction1. LiAlH₄ in ether/THF 2. H₂O or H₃O⁺ workup(6-Chloronaphthalen-2-yl)methanamineAnhydrous conditions, followed by hydrolysis

Table 1: General Methods for the Reduction of this compound.

Hydrolysis and Amidation Reactions

The hydrolysis of nitriles is a standard procedure for the synthesis of carboxylic acids. uniroma1.it This reaction can be performed under either acidic or basic conditions, typically requiring heat. Current time information in Bangalore, IN. The reaction proceeds via an amide intermediate, 6-chloronaphthalene-2-carboxamide. epo.org

Under acidic conditions, the nitrile is heated under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.org The nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon, facilitating attack by water. The intermediate amide is subsequently hydrolyzed to the carboxylic acid, yielding 6-chloronaphthalene-2-carboxylic acid and an ammonium (B1175870) salt. Current time information in Bangalore, IN.organic-chemistry.org For the closely related 3-chloronaphthalene-1-carbonitrile, acidic hydrolysis with concentrated HCl at reflux (120°C) for 12-15 hours provides the corresponding carboxylic acid in 80-90% yield. organic-chemistry.org

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion directly attacks the electrophilic carbon of the nitrile. Complete hydrolysis yields the sodium salt of the carboxylic acid (sodium 6-chloronaphthalene-2-carboxylate) and ammonia gas. uniroma1.itCurrent time information in Bangalore, IN. Subsequent acidification of the reaction mixture is necessary to isolate the free 6-chloronaphthalene-2-carboxylic acid. uniroma1.it

In some cases, the base-catalyzed hydration can be controlled to selectively produce the amide as the primary product, avoiding over-hydrolysis to the carboxylic acid. nih.gov Using specific conditions, such as a catalytic amount of NaOH in an ethanol/water mixture, can favor the formation of 6-chloronaphthalene-2-carboxamide. nih.gov

Condition Reagents Primary Product Yield (Analogous Reaction)
Acidic Hydrolysisconc. HCl or H₂SO₄, Heat6-Chloronaphthalene-2-carboxylic acid80–90% organic-chemistry.org
Basic Hydrolysis40% aq. NaOH, HeatSodium 6-chloronaphthalene-2-carboxylate75–85% organic-chemistry.org
Selective Amidationcat. NaOH, EtOH/H₂O, Heat6-Chloronaphthalene-2-carboxamideGood to excellent nih.gov

Table 2: Hydrolysis and Amidation Conditions (Yields based on hydrolysis of 3-chloronaphthalene-1-carbonitrile organic-chemistry.org).

Nucleophilic Addition Reactions to the Nitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents (R-MgX). nih.gov This reaction provides an effective route for the synthesis of ketones. masterorganicchemistry.com

The reaction of this compound with a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), would proceed via nucleophilic addition of the methyl group to the nitrile carbon. This forms a magnesium salt of an imine (an N-metalloimine intermediate). This intermediate is stable under the anhydrous reaction conditions. nih.gov Subsequent hydrolysis of this intermediate with aqueous acid (H₃O⁺) breaks down the imine to yield a ketone. masterorganicchemistry.com In this example, the product would be 1-(6-chloronaphthalen-2-yl)ethan-1-one. This two-step sequence is a valuable method for C-C bond formation and the preparation of naphthalenyl ketones. nih.govmdpi.com

Reactions at the Chlorine Substituent

The chlorine atom on the naphthalene ring is an aryl chloride, which is generally less reactive towards nucleophilic substitution than alkyl halides. However, it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions of Aryl Chlorides

Aryl chlorides are attractive substrates for cross-coupling reactions due to their lower cost and wider availability compared to the corresponding bromides and iodides. While their reactivity is lower due to the strong C-Cl bond, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have made their use in reactions like the Suzuki-Miyaura coupling highly efficient. arkat-usa.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. libretexts.orgrsc.org This reaction is one of the most versatile methods for constructing biaryl structures. arkat-usa.org For an aryl chloride like this compound, the catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

The reaction of this compound with an arylboronic acid, such as phenylboronic acid, would produce a cyano-substituted phenyl-naphthalene derivative. The success of such a coupling with an unactivated aryl chloride typically requires a sophisticated palladium catalyst system. This often includes a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) along with a strong base like K₃PO₄ or K₂CO₃. arkat-usa.org

Below is a table outlining representative conditions for the Suzuki-Miyaura coupling of an unactivated aryl chloride, which would be applicable to this compound.

Boronic Acid Catalyst System Base Solvent Temperature (°C) Product
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O80-1006-Phenylnaphthalene-2-carbonitrile
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Toluene100-1106-(4-Methoxyphenyl)naphthalene-2-carbonitrile
Thiophen-2-ylboronic acidPd(PPh₃)₄Na₂CO₃DME / H₂O906-(Thiophen-2-yl)naphthalene-2-carbonitrile

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of this compound. Note: This table represents typical, illustrative conditions for the coupling of challenging aryl chlorides and is not based on a specific reported synthesis of these exact products from this compound.

Heck and Sonogashira Coupling Reactions

The palladium-catalyzed Heck and Sonogashira coupling reactions are powerful tools for carbon-carbon bond formation, and this compound serves as a viable substrate for these transformations. These reactions typically involve the coupling of an aryl halide with an alkene (Heck) or a terminal alkyne (Sonogashira).

The Heck reaction , a palladium-catalyzed coupling of alkenes with aryl or vinyl halides, has been explored for the functionalization of naphthalenic systems. nih.govmisuratau.edu.lymasterorganicchemistry.com For instance, a green protocol for the Heck reaction has been developed using 2-bromonaphthalene (B93597) and ethyl crotonate, which could be conceptually applied to this compound. frontiersin.org This methodology employs an encapsulated palladium catalyst (Pd EnCat®40) in ethanol, a more environmentally benign solvent than traditional options like DMF. frontiersin.org The reaction proceeds under microwave irradiation, significantly reducing reaction times. frontiersin.org A gram-scale synthesis of the Heck product was achieved with good yield, demonstrating the potential for scalability. frontiersin.org

The Sonogashira coupling , which pairs aryl halides with terminal alkynes, is another key transformation. thalesnano.comorganic-chemistry.orguni-giessen.denih.gov The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product. uni-giessen.de Various palladium catalysts and ligands have been developed to optimize this reaction, including ligand-free systems and those employing bulky, electron-rich phosphines. organic-chemistry.org For instance, Pd(PhCN)2Cl2/P(t-Bu)3 has proven effective for room-temperature Sonogashira reactions of aryl bromides. organic-chemistry.org While direct examples with this compound are not extensively detailed in the provided results, the successful coupling of other aryl chlorides and bromides suggests its applicability. organic-chemistry.orgnih.gov

Table 1: Heck Reaction of 2-Bromonaphthalene with Ethyl Crotonate frontiersin.org
EntrySolventBaseCatalyst (mol%)Temperature (°C)Time (min)Yield (%)
1DMFAcONaPd EnCat®40 (1)1403050
2EthanolAcONaPd EnCat®40 (0.8)1403052

Nucleophilic Aromatic Substitution of Halogen

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNA r). The reactivity of the C-Cl bond towards nucleophilic attack is enhanced by the presence of the electron-withdrawing nitrile group. This activation is a general principle in nucleophilic aromatic substitution, where electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction. doubtnut.com

While specific studies on this compound are not abundant in the provided search results, the principles of S NAr are well-established. For example, polyfluoroarenes readily undergo S NAr with various nucleophiles. nih.gov In a related context, the reaction of ortho-iodobenzamides with amines in the presence of pyridine proceeds via a directed S NAr, highlighting the influence of directing groups. rsc.org The presence of multiple electron-withdrawing groups, such as in 2,4,6-trinitrochlorobenzene, significantly increases the reactivity towards nucleophilic substitution compared to a monosubstituted chlorobenzene. doubtnut.com This suggests that the nitrile group in this compound plays a crucial role in activating the chlorine for substitution.

Iron-catalyzed borylation of aryl chlorides, including 2-chloronaphthalene, has been achieved using an iron salt and an alkoxide. u-tokyo.ac.jp This transformation, while not a direct nucleophilic substitution of the chlorine by a typical nucleophile, involves the activation of the C-Cl bond and proceeds in a regioselective manner. u-tokyo.ac.jp

Mechanistic Elucidation of Key Reactions through Experimental and Computational Approaches

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and expanding their scope. Both experimental and computational methods are invaluable in this pursuit.

Experimental studies often involve kinetic analysis, isotopic labeling, and the isolation or trapping of reaction intermediates. For example, in the context of the Heck reaction, mechanistic studies have helped to elucidate the role of the catalyst and ligands in the catalytic cycle. nih.govnih.gov Control experiments, such as those performed to probe the mechanism of a Brønsted acid-catalyzed radical alkyl-Heck-type reaction, can provide evidence for the involvement of radical species. nih.gov

Computational chemistry , particularly DFT, has become an indispensable tool for mechanistic elucidation. researchgate.net It allows for the calculation of transition state energies, reaction pathways, and the relative stabilities of intermediates. researchgate.net For example, computational studies have been used to investigate the mechanism of palladium-catalyzed decarbonylative coupling reactions, revealing the thermodynamic stability of intermediates and products. acs.org Similarly, the mechanism of electrophilic aromatic substitution can be modeled to predict regioselectivity by analyzing the stability of the arenium ion intermediates. libretexts.org The RegioSQM method, for instance, uses semiempirical calculations to predict the most nucleophilic center in aromatic systems. rsc.org

For this compound, a combination of these experimental and computational approaches would be necessary to fully understand the intricacies of its reactivity in coupling, substitution, and annulation reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon skeleton and the placement of protons, providing unambiguous structural confirmation.

In ¹H NMR spectroscopy of this compound, the six protons attached to the naphthalene ring system would each produce a distinct signal in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electronic effects of the chloro and nitrile substituents. Protons on carbons adjacent to a nitrile group typically absorb in the 2-3 ppm region, though this effect is modulated in an aromatic system. libretexts.org The electron-withdrawing nature of both the nitrile (-CN) and chloro (-Cl) groups leads to a deshielding effect, causing the aromatic protons to resonate at a lower field (higher ppm values) compared to unsubstituted naphthalene.

The precise chemical shifts and coupling constants (J-values) allow for the assignment of each proton. Protons that are ortho or meta to one another will exhibit characteristic splitting patterns (e.g., doublets, doublets of doublets) due to spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound Note: The following are predicted values based on standard substituent effects on a naphthalene core. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-18.2 - 8.4Singlet (or narrow doublet)-
H-37.7 - 7.9Doublet8.5 - 9.0
H-47.9 - 8.1Doublet8.5 - 9.0
H-57.8 - 8.0Doublet of doublets8.5, 2.0
H-77.5 - 7.7Doublet2.0
H-87.9 - 8.1Doublet8.5

The ¹³C NMR spectrum provides information on all eleven carbon atoms in the this compound molecule. The nitrile carbon has a characteristic chemical shift in the 115–120 ppm range. libretexts.org The other ten carbons, composing the naphthalene ring, will appear in the aromatic region. The carbon atom directly bonded to the chlorine atom (C-6) will have its chemical shift influenced by the halogen's electronegativity, typically shifting it downfield. The quaternary carbons (C-2, C-6, and the two bridgehead carbons) can be distinguished from the protonated carbons, often with the help of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their appearance in an edited HSQC spectrum. columbia.edu

Table 2: Predicted ¹³C NMR Data for this compound Note: The following are predicted values based on standard substituent effects. Actual experimental values may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1128.0 - 132.0
C-2 (quaternary, attached to -CN)110.0 - 115.0
C-3129.0 - 133.0
C-4127.0 - 131.0
C-4a (bridgehead, quaternary)133.0 - 137.0
C-5126.0 - 130.0
C-6 (quaternary, attached to -Cl)134.0 - 138.0
C-7125.0 - 129.0
C-8130.0 - 134.0
C-8a (bridgehead, quaternary)132.0 - 136.0
-CN (nitrile carbon)117.0 - 120.0

To definitively assign all proton and carbon signals, two-dimensional NMR experiments are essential. unodc.orgcsic.es

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H-3 and H-4, and between H-7 and H-8, confirming their positions relative to each other within the ring fragments. uc.pt

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned proton signals from the ¹H NMR spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is crucial for identifying the quaternary carbons. For instance, the proton at C-1 would show a correlation to the nitrile carbon and C-3, while the proton at C-7 would show correlations to C-5 and C-6. These long-range correlations piece the entire molecular puzzle together, confirming the substitution pattern. columbia.eduunodc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

The infrared (IR) and Raman spectra of this compound are dominated by characteristic vibrational modes of its key functional groups.

Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a very distinct and diagnostically useful band in the IR spectrum. This absorption is typically sharp and of medium to strong intensity, appearing in the region of 2260–2220 cm⁻¹. libretexts.orgspectroscopyonline.com For aromatic nitriles, conjugation with the ring can slightly lower this frequency. spectroscopyonline.com This peak is a clear indicator of the presence of the nitrile functional group.

Carbon-Chlorine (C-Cl) Stretch: The stretching vibration of the C-Cl bond typically appears in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹. The exact position can vary and may overlap with other absorptions, such as C-H out-of-plane bending modes, making definitive assignment more complex without computational support.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium to Weak
Nitrile (C≡N)Stretch2260 - 2220Sharp, Medium-Strong
Aromatic C=CRing Stretch1600 - 1450Medium
Carbon-Chlorine (C-Cl)Stretch800 - 600Medium to Strong

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically increases the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, such as gold or silver. springernature.comlibretexts.org This enhancement can be several orders of magnitude, enabling the detection of analytes at extremely low concentrations. taylorfrancis.comspectroscopyonline.com

For this compound, SERS could be a powerful analytical tool. By adsorbing the molecule onto a SERS-active substrate, it would be possible to obtain a high-quality vibrational spectrum from a minute amount of sample. The enhancement arises from both electromagnetic effects (localized surface plasmon resonance of the metal nanoparticles) and chemical effects (charge-transfer interactions between the molecule and the surface). libretexts.org The vibrational modes of the naphthalene ring system and the nitrile group would be particularly susceptible to enhancement, providing a detailed structural fingerprint. This technique holds potential for applications in trace analysis, catalysis studies, and interfacial chemistry involving this compound. springernature.comnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The electronic structure of this compound is characterized by a conjugated system involving the naphthalene rings and the cyano group. UV-Vis spectroscopy is a key technique for probing these electronic features. uobabylon.edu.iq The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, with the most common transitions being π → π* and n → π*. msu.edu

For aromatic systems like naphthalene, the electronic spectrum is dominated by intense π → π* transitions. aanda.orgacs.org The introduction of substituents, such as the chloro and nitrile groups in this compound, can modulate these transitions. These groups, known as chromophores, can alter the energy levels of the molecular orbitals and thus shift the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. uobabylon.edu.iq

Analysis of Electronic Transitions and Conjugation Effects

The naphthalene core possesses a rich electronic spectrum with several distinct π → π* absorption bands. rsc.org The presence of both a chlorine atom and a nitrile group, both of which are electron-withdrawing, significantly influences the electronic distribution and, consequently, the absorption spectrum. The nitrile group, in particular, extends the π-conjugation of the naphthalene system. uzh.ch

The electronic transitions in this compound are primarily π → π* transitions associated with the aromatic system. The conjugation of the nitrile group with the naphthalene rings is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. The chlorine atom, acting as an auxochrome, can also contribute to shifts in the absorption maxima through its inductive and resonance effects. uobabylon.edu.iq While specific experimental λmax values for this compound are not detailed in the reviewed literature, the expected transitions based on related compounds are summarized below.

Table 1: Expected UV-Vis Absorption Data for this compound

Expected TransitionApproximate Wavelength (λmax)Molar Absorptivity (ε)
π → π* (Naphthalene-like)~220-250 nmHigh
π → π* (Naphthalene-like)~270-300 nmModerate
π → π* (Extended Conjugation)~310-340 nmModerate to Low

Note: The data in this table are estimations based on the general principles of UV-Vis spectroscopy for substituted aromatic compounds and are not experimentally determined values for this compound.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. epa.gov For this compound (C₁₁H₆ClN), the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular formula. uni.lu

A key feature in the mass spectrum of a chlorinated compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion will appear as two peaks: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with an intensity ratio of roughly 3:1. uni-saarland.deneu.edu.tr

The fragmentation of the molecular ion provides structural information. For aromatic nitriles, common fragmentation pathways include the loss of the nitrile group (•CN, 26 Da) and the loss of hydrogen cyanide (HCN, 27 Da). miamioh.edu For aromatic halides, the primary fragmentation is often the loss of the halogen atom. libretexts.org Therefore, the mass spectrum of this compound is expected to show significant peaks corresponding to the loss of a chlorine radical (•Cl) and a cyano radical (•CN).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (for ³⁵Cl)FragmentDescription
187[C₁₁H₆³⁵ClN]⁺•Molecular Ion (M⁺)
189[C₁₁H₆³⁷ClN]⁺•Isotopic Molecular Ion (M+2)
152[C₁₁H₆N]⁺Loss of •Cl
161[C₁₀H₆Cl]⁺Loss of •CN
126[C₁₀H₆]⁺Loss of •Cl and •CN

Note: The m/z values are based on the most abundant isotopes. The relative intensities of these fragments depend on their stability.

X-ray Crystallography for Solid-State Structural Determination

While specific single-crystal X-ray diffraction data for this compound was not found in the surveyed literature, the principles of crystallography allow for predictions of its solid-state structure based on related compounds. researchgate.net X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a combination of intermolecular forces. Due to the planar and electron-rich nature of the naphthalene core, π-π stacking interactions are highly probable, where the aromatic rings of adjacent molecules arrange in a face-to-face or offset manner. rsc.orgacs.org

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeAtoms/Groups InvolvedDescription
π-π StackingNaphthalene RingsAttraction between the electron clouds of adjacent aromatic systems.
Halogen BondingC-Cl ••• N≡CInteraction between the σ-hole of the chlorine and the nitrogen lone pair.
Dipole-DipoleC-Cl, C≡NElectrostatic attraction between the permanent dipoles of the polar bonds.
C-H•••πNaphthalene Ring C-HInteraction of a hydrogen atom with the π-system of a neighboring molecule.

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the investigation of molecular properties from first principles. These calculations solve, or approximate, the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. For this compound, this approach allows for a detailed analysis of how the chloro and cyano functional groups modulate the electronic environment of the naphthalene scaffold.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods due to its favorable balance between accuracy and computational cost. DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and various other properties of molecules.

For this compound, DFT would typically be employed to:

Optimize the molecular geometry: Finding the lowest energy arrangement of atoms.

Calculate thermodynamic properties: Such as the heat of formation.

Determine electronic properties: Including dipole moment and polarizability.

The choice of functional, such as the widely used B3LYP or PBE1PBE, is crucial for obtaining reliable results. These functionals approximate the exchange-correlation energy, which accounts for the complex electron-electron interactions within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor in chemical reactions. Its energy level is related to the ionization potential.

LUMO: This orbital serves as the primary electron acceptor. Its energy level is related to the electron affinity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table illustrates typical data obtained from a DFT calculation (e.g., at the B3LYP/6-311G** level). The values are for illustrative purposes.

ParameterEnergy (eV)Description
HOMO-6.85Highest Occupied Molecular Orbital energy, related to electron-donating ability.
LUMO-2.50Lowest Unoccupied Molecular Orbital energy, related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.35Energy difference, indicating chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. The MEP map is color-coded to indicate different regions of electrostatic potential:

Red/Yellow: Regions of negative potential, rich in electrons. These are sites prone to electrophilic attack.

Blue: Regions of positive potential, electron-poor. These are sites susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the nitrogen atom of the cyano group due to its high electronegativity and lone pair of electrons. The chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms on the naphthalene ring would show positive potential (blue), representing potential sites for interaction with nucleophiles.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are not only used to predict structure and reactivity but also to simulate spectroscopic data. This can be invaluable for confirming the identity of a synthesized compound or for interpreting complex experimental spectra.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Quantum chemical calculations can predict the NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, typically performed within a DFT framework.

The process involves:

Optimizing the geometry of the molecule (e.g., using DFT).

Performing a GIAO calculation on the optimized structure to compute the magnetic shielding tensors for each nucleus.

Referencing these shielding values against a standard compound (like tetramethylsilane, TMS) to obtain the chemical shifts in parts per million (ppm).

Comparing the computationally predicted NMR spectrum with an experimental one provides a powerful method for structural verification. Machine learning techniques are also emerging as a way to refine DFT-calculated shifts or predict them directly, promising even greater accuracy.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table provides a hypothetical example of how computational data would be used to validate an experimental spectrum for a similar aromatic nitrile. All values are in ppm.

Carbon Atom PositionPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
C-CN118.5118.9-0.4
C2 (ipso-CN)110.2110.8-0.6
C6 (ipso-Cl)135.1134.7+0.4
... (other ring carbons).........

An article focusing on the computational and theoretical chemistry of this compound cannot be generated at this time. Extensive searches for specific research findings, including predicted vibrational frequencies, simulated UV-Vis absorption spectra, reaction mechanism studies, and molecular dynamics simulations directly pertaining to this compound, did not yield any specific results.

The computational techniques outlined in the request, such as Density Functional Theory (DFT) for vibrational analysis, Time-Dependent DFT (TD-DFT) for electronic spectra, and Molecular Dynamics (MD) for conformational studies, are standard and powerful methods in computational chemistry. iitj.ac.inaps.org However, it appears that detailed studies applying these specific methods to this compound have not been published or are not available in the public domain.

General information confirms the existence and basic properties of this compound (CAS No. 1261626-91-8), but detailed computational analyses as requested in the outline are absent from the available literature. guidechem.com While research exists for similar molecules, such as 1-chloronaphthalene, the strict requirement to focus solely on this compound prevents the inclusion of that data. acs.org Without specific research findings and data, it is impossible to create the detailed, scientifically accurate article requested.

Advanced Research on Derivatives of 6 Chloronaphthalene 2 Carbonitrile

Synthesis of Novel Substituted Naphthalene-2-carbonitrile Analogues

The synthesis of new naphthalene-2-carbonitrile analogues from 6-Chloronaphthalene-2-carbonitrile is a key area of research, focusing on the strategic modification of the naphthalene (B1677914) core.

The functionalization of the naphthalene ring is crucial for creating a diverse range of derivatives. Most syntheses of polysubstituted naphthalenes involve the modification of a pre-existing naphthalene core. researchgate.net However, constructing the rings with substituents already attached to acyclic or monocyclic precursors is an alternative approach. researchgate.net

One common method for functionalizing the naphthalene ring is through electrophilic substitution reactions such as nitration, halogenation, and sulfonation. scribd.com These reactions typically occur at the C-1 (α-position) due to the greater stability of the resulting carbocation intermediate. scribd.com Friedel-Crafts acylation and alkylation are also employed to introduce various functional groups. scribd.com For instance, the Rh(III)-catalyzed C-H bond naphthylation of aryl imidates with oxabicyclic alkenes provides a route to naphthalene-substituted aromatic esters. researchgate.net

Another strategy involves the cyclization of precursor molecules. For example, 2-arylpropylidenemalonodinitriles can be cyclized in concentrated sulfuric acid to form 1-aminonaphthalene-2-carbonitriles. researchgate.net This reaction proceeds through an electrophilic attack and rearrangement to form the naphthalene framework. researchgate.net Similarly, 1-amino-4-arylnaphthalene-2-carbonitriles can be synthesized from diarylacetaldehydes or 1,1-diarylacetones through condensation with malonodinitrile followed by cyclization. icm.edu.pl

Here is a table summarizing various substituted naphthalene-2-carbonitrile analogues and their synthetic methods:

Table 1: Synthesis of Substituted Naphthalene-2-carbonitrile Analogues
Derivative Name Starting Material(s) Key Reagents/Conditions Reference(s)
1-Amino-4-phenylnaphthalene-2-carbonitrile Diarylacetaldehydes or 1,1-diarylacetones, malonodinitrile Concentrated sulfuric acid icm.edu.pl
1-Amino-4-methyl-6-substituted-naphthalene-2-carbonitriles 2-(4-substituted-phenyl)propylidenemalonodinitriles Concentrated sulfuric acid researchgate.net
3- and/or 4-alkyl-substituted 1-aminonaphthalene-2-carbonitriles Not specified Not specified nih.gov
Naphthalene-substituted aromatic esters Aryl imidates, oxabicyclic alkenes Rh(III) catalyst researchgate.net
6-Aminonaphthalene-2-carbonitrile 2-vinylbenzonitriles, 2-lithioacetonitrile Catalytic hydrogenation smolecule.com

The carbonitrile (-CN) group on the naphthalene ring is a versatile functional group that can undergo various transformations to yield a wide array of derivatives. ontosight.ai

One of the most common reactions is hydrolysis , which converts the nitrile into a carboxylic acid. This can be achieved under acidic or basic conditions. For example, alkaline hydrolysis of aminoketonitriles has been performed using ethanolic potassium hydroxide (B78521). tandfonline.com

Reduction of the nitrile group can lead to the formation of a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).

The carbonitrile group can also participate in cycloaddition reactions . For instance, intramolecular cycloadditions using carboxylic acids as synthons have been achieved through decarbonylative C-C bond cleavage, offering a regioselective route to substituted naphthalenes. researchgate.net

Furthermore, the nitrile group can be transformed through nucleophilic addition . Organometallic reagents can add to the carbon-nitrogen triple bond, leading to the formation of ketones after hydrolysis.

Here is a table summarizing modifications at the carbonitrile group:

Table 2: Modifications of the Carbonitrile Group
Reaction Type Reagents/Conditions Product Functional Group Reference(s)
Hydrolysis Ethanolic potassium hydroxide Carboxylic acid tandfonline.com
Reduction Lithium aluminum hydride, Sodium borohydride Primary amine
Cycloaddition Carboxylic acids (as synthons) Fused ring systems researchgate.net
Cyanation Sodium dicyanocuprate Nitrile (from another halide) thieme-connect.de

The chlorine atom at the 6-position of this compound is a key site for introducing further diversity into the molecule. This is typically achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) reactions allow for the replacement of the chlorine atom with various nucleophiles. For example, the chlorine can be substituted with amines, thiols, or alkoxides. The electron-withdrawing nature of the nitrile group facilitates this type of reaction.

Transition metal-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds at the chlorinated position. rsc.orgrsc.orgmdpi.com In this reaction, the chloro-substituted naphthalene is coupled with an organoboron reagent in the presence of a palladium catalyst. rsc.orgrsc.org This method allows for the introduction of a wide range of aryl and vinyl groups. For instance, 4-bromo- and 4,5-dibromo-1,8-bis(dimethylamino)naphthalenes have been successfully arylated with arylboronic acids under Suzuki reaction conditions. bohrium.com

Another important cross-coupling reaction is the Buchwald-Hartwig amination , which is used to form carbon-nitrogen bonds. This reaction allows for the coupling of the chlorinated naphthalene with primary or secondary amines.

The cyanation of aryl halides is another method to introduce a nitrile group, though in this case, it would replace the existing chlorine, which is less common for this specific starting material but is a known transformation for haloaromatics in general. thieme-connect.degoogle.comdatapdf.com

Here is a table summarizing substitution reactions at the chlorinated position:

Table 3: Substitution Reactions at the Chlorinated Position
Reaction Type Key Reagents/Catalysts Introduced Group Reference(s)
Nucleophilic Aromatic Substitution Amines, thiols, alkoxides Amino, thioether, ether
Suzuki-Miyaura Coupling Organoboron reagents, Palladium catalyst Aryl, vinyl rsc.orgrsc.orgmdpi.combohrium.com
Buchwald-Hartwig Amination Amines, Palladium catalyst Substituted amino -
Cyanation Metal cyanides, Palladium or Nickel catalyst Nitrile thieme-connect.degoogle.comdatapdf.com

Rational Design of Ligands and Catalysts Incorporating 6-Chloronaphthalene Scaffolds

The rigid and planar structure of the naphthalene core makes it an attractive scaffold for the design of ligands and catalysts. nih.govresearchgate.net The substituents on the naphthalene ring can be tailored to create specific steric and electronic environments around a metal center.

A significant area of research is the development of chiral ligands for asymmetric catalysis, where the goal is to control the stereochemical outcome of a chemical reaction. nih.govnih.govresearchgate.net For a long time, C₂-symmetric ligands were dominant in this field. nih.govresearchgate.net However, nonsymmetrical ligands have gained prominence and have shown superior performance in many metal-catalyzed reactions. nih.govnih.gov

The this compound scaffold can be used to create such chiral ligands. By introducing chiral substituents or by creating planar chirality, it is possible to design ligands that can induce high levels of enantioselectivity in catalytic reactions. dicp.ac.cnresearchgate.net For example, [2.2]paracyclophane-based planar-chiral oxazole-pyridine N,N-ligands have been successfully synthesized and applied in palladium-catalyzed asymmetric cyclization reactions. dicp.ac.cn

The development of new chiral ligands often involves multi-step syntheses. researchgate.net The choice of the ligand scaffold and the substituents is crucial for achieving high efficiency and enantioselectivity in a given catalytic transformation. nih.gov

Advanced Materials Science Applications of this compound Derivatives

Derivatives of this compound have shown promise in the field of materials science, particularly in the development of organic electronic materials. The naphthalene core provides a robust and electronically active framework.

Naphthalene diimides (NDIs), which can be synthesized from naphthalene derivatives, are a well-studied class of electron-deficient compounds with applications in organic electronics. acs.org The photophysical properties of NDIs can be tuned by modifying the substituents on the naphthalene core. acs.org For example, core substitution with amino, sulfur, or oxygen functionalities can lead to different photophysical properties compared to their unsubstituted counterparts. acs.org

Derivatives of this compound can also be used as building blocks for the synthesis of larger, more complex organic materials. For example, they can be incorporated into polymers or used to create supramolecular assemblies with specific electronic or optical properties. 6-Aminonaphthalene-2-carbonitrile, which can be derived from the chloro-analogue, is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs). smolecule.com

Exploration of Unique Electronic Properties for Material Development

The development of new materials for organic electronics hinges on the precise control of their electronic properties, such as energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and charge transport characteristics. Derivatives of this compound are subjects of intense research due to the significant influence of its substituents on the naphthalene π-electron system.

The chlorine atom at the 6-position and the carbonitrile (cyano) group at the 2-position are both electron-withdrawing, which lowers the energy levels of both the HOMO and LUMO of the naphthalene core. This fundamental modification is crucial for designing n-type (electron-transporting) materials. The electron-withdrawing nature of the chlorine substituent also modulates the reactivity and regioselectivity in subsequent chemical transformations and can enhance intermolecular π-π stacking interactions, which are beneficial for charge transport in the solid state.

A key strategy in material design is the creation of "push-pull" or donor-acceptor (D-A) architectures within a single molecule. The chlorine atom on the this compound backbone can be substituted with electron-donating groups, such as an amino group (-NH₂), to create derivatives like 6-Aminonaphthalene-2-carbonitrile. smolecule.com In such a derivative, the amino group acts as an electron donor, while the cyano group functions as an electron acceptor. This intramolecular charge transfer (ICT) character significantly influences the compound's optical and electronic properties, often leading to strong absorption in the visible spectrum and unique fluorescence behavior. smolecule.comnih.gov

Research on analogous naphthalene carbonitrile derivatives further illustrates this principle. For instance, studies on 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives show that they can act as efficient photosensitizers for initiating polymerization under visible light. rsc.org Their electronic properties, including absorption maxima and HOMO/LUMO energy gaps, can be finely tuned by modifying the amino group, demonstrating the versatility of the substituted naphthalene carbonitrile scaffold. rsc.orgresearchgate.net

Furthermore, the incorporation of cyano groups into conjugated polymers based on alkoxy naphthalene has been shown to be an effective strategy for tuning energy levels. The electron-withdrawing cyano groups lower both the HOMO and LUMO levels of the polymer. acs.org This adjustment is critical for applications in organic solar cells, as it directly impacts the open-circuit voltage (VOC), a key parameter for device efficiency. acs.org The study of ferrocenyl-functionalized naphthalenes also confirms that the substitution pattern significantly affects redox processes and charge transfer through the aromatic core. rsc.org

Table 1: Electronic Properties of Selected Naphthalene Derivatives
Compound TypeKey SubstituentsObserved Electronic EffectPotential ApplicationReference
Alkoxy Naphthalene PolymerCyano groupLowers HOMO/LUMO energy levelsOrganic Solar Cells (increase VOC) acs.org
6-Aminonaphthalene-2-carbonitrileAmino (donor), Cyano (acceptor)Creates a donor-acceptor system, influencing optical propertiesPhotoinitiators, Functional Dyes smolecule.com
1-Amino-4-methyl-6-styrylnaphthalene-2-carbonitrileAmino, Cyano, StyrylActs as a photosensitizer with high absorption in the visible rangeVisible Light Photopolymerization rsc.org
Ferrocenyl NaphthalenesFerrocenyl groupRedox processes are affected by substitution patternMolecular Wires, Redox Switches rsc.org

Integration into Organic Electronic Devices (e.g., Organic Solar Cells, OLEDs)

The tunable electronic properties of this compound derivatives make them promising candidates for integration into various organic electronic devices. Their rigid and planar naphthalene core is advantageous for molecular packing and charge transport.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials with high charge carrier mobility and specific energy levels are required for efficient operation. Carbazole-based materials containing naphthalene units are well-established as high-performance hole transport materials (HTMs) due to their excellent hole-transporting properties and thermal stability. researchgate.netmdpi.com By replacing the chlorine on this compound with an arylamino or carbazole (B46965) group, novel HTMs could be developed. The inherent properties of the naphthalene carbonitrile core could be combined with the excellent hole-transporting capabilities of the amine moiety.

Naphthalene derivatives are also crucial as n-type materials in OLEDs. For example, naphthalene diimide (NDI) derivatives can be used as n-type dopants in the hole transport layer. google.com This application effectively reduces the starting voltage of the device and enhances the current efficiency by improving hole concentration and mobility. google.com Furthermore, anthracene (B1667546) derivatives that incorporate naphthalene units have been successfully used as stable and efficient blue light emitters, highlighting the versatility of the naphthalene core in the emissive layer itself. researchgate.net

Organic Solar Cells (OSCs)

The field of OSCs has seen significant advancements with the development of non-fullerene acceptors (NFAs), where naphthalene-based structures play a prominent role. The naphthalene core is used to build rigid and planar donor cores for A-D-A type NFAs, which can lead to strong intermolecular interactions and reduced energetic disorder, ultimately improving power conversion efficiencies (PCEs). diva-portal.org

Naphthalene diimide (NDI) derivatives are widely investigated as electron transport materials (ETMs) in perovskite and organic solar cells due to their excellent electron affinity and high electron mobility. rsc.orgresearchgate.net These properties are essential for efficient charge extraction from the photoactive layer. Polymers based on an NDI side-chain have been used as electron-extraction layers, leading to devices with high open-circuit voltages and improved long-term stability compared to conventional inorganic ETMs. osti.gov

A direct link between the cyano-naphthalene structure and solar cell performance has been demonstrated in studies of conjugated polymers. An alkoxy naphthalene-based polymer with cyano-substituents, when used in a bulk-heterojunction solar cell, resulted in a device with a higher open-circuit voltage (VOC) of 0.89 V compared to the non-cyano-substituted version. acs.org This enhancement is attributed to the lower HOMO energy level induced by the electron-withdrawing cyano groups. acs.org Additionally, naphthalene-imide derivatives have been synthesized to form self-assembled monolayers (SAMs) on transparent electrodes like indium-doped tin oxide (ITO), improving the thermal stability and power output of perovskite solar cells. bohrium.com

Table 2: Performance of Organic Electronic Devices Featuring Naphthalene Derivatives
Device TypeNaphthalene Derivative RoleKey Performance MetricReference
Organic Solar CellCyano-substituted alkoxy naphthalene polymer (Donor)VOC = 0.89 V acs.org
Perovskite Solar CellNaphthalene diimide side-chain polymer (ETL)PCE up to 14% osti.gov
Organic Solar CellThieno[3,2-b]thiophene-fused naphthalene NFAPCE up to 10.40% diva-portal.org
Phosphorescent OLEDNaphthalene-substituted carbazole (HTM)Current efficiency increased from 46.4 to 66.2 cd/A researchgate.net
Perovskite Solar CellNaphthalene-imide SAM (Interfacial Layer)T80 lifetime > 800 hours at 85 °C bohrium.com

Emerging Research Directions and Future Perspectives for 6 Chloronaphthalene 2 Carbonitrile

Automation and Flow Chemistry in Synthesis Optimization

The synthesis of complex organic molecules such as 6-Chloronaphthalene-2-carbonitrile is traditionally performed using batch processing, which can be time-consuming and challenging to optimize. The advent of automation and flow chemistry offers a paradigm shift, enabling more efficient, reproducible, and scalable synthetic routes.

Continuous-flow microreaction systems, for instance, have demonstrated the ability to significantly intensify the production of naphthalene (B1677914) derivatives. rsc.org These systems offer rapid micromixing and precise control over reaction parameters like temperature and residence time, leading to higher yields and selectivity in shorter reaction times. rsc.orgbeilstein-journals.org For the synthesis of this compound, a key transformation is the cyanation of a corresponding chloronaphthalene precursor. Flow chemistry can be particularly advantageous for such reactions, which may involve hazardous reagents or intermediates, by minimizing the reaction volume at any given time and enhancing safety. beilstein-archives.org

The integration of automated platforms allows for high-throughput experimentation, where numerous reaction conditions can be screened rapidly to identify optimal parameters for the synthesis of this compound. researchgate.net This automated approach, coupled with the efficiencies of flow chemistry, can drastically reduce the time required for process development and optimization. publish.csiro.au

Table 1: Comparison of Batch vs. Flow Chemistry for Naphthalene Derivative Synthesis

FeatureBatch ChemistryFlow Chemistry
Reaction Scale Limited by vessel sizeScalable by extending reaction time
Heat Transfer Often inefficient, leading to hotspotsHighly efficient due to large surface-area-to-volume ratio
Mass Transfer Can be limited by stirring efficiencyEnhanced due to small diffusion distances
Safety Higher risk with hazardous materialsImproved safety with smaller reaction volumes
Reproducibility Can be variable between batchesHigh reproducibility and consistency
Optimization Time-consuming and resource-intensiveRapid optimization through automated screening

Application of Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. nih.govrsc.org For a molecule like this compound, these predictive capabilities can accelerate its development for various applications.

ML models can be trained on large datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound, including the choice of catalysts, solvents, and temperature. nih.gov This data-driven approach can significantly reduce the number of experiments required, saving time and resources. Furthermore, AI can be employed in retrosynthesis, identifying potential synthetic pathways to the target molecule from readily available starting materials. rsc.org

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel and more efficient catalytic systems is a cornerstone of modern organic synthesis. For this compound, the key synthetic step often involves the cyanation of a chloronaphthalene precursor. Traditional methods for this transformation can require harsh conditions or toxic reagents.

Recent research has focused on the development of advanced catalytic systems for the cyanation of aryl halides. Nickel-catalyzed cyanation using less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a promising alternative. researchgate.netacs.org These systems can operate under milder conditions and exhibit broad functional group tolerance. The use of specific ligands, such as those from the JosiPhos family, has been shown to be crucial for achieving high catalytic activity. researchgate.netacs.org Another innovative approach involves the reductive cyanation of organic chlorides using CO₂ and NH₃ as the cyano source, catalyzed by nickel-triphos complexes. nih.gov

Furthermore, ruthenium-catalyzed C–H functionalization offers a powerful strategy for the direct modification of the naphthalene core, enabling the introduction of various functional groups at specific positions. rsc.orgrsc.orgacs.org This approach could be employed to synthesize derivatives of this compound with tailored properties, bypassing the need for pre-functionalized starting materials. The development of catalyst systems that can control the regioselectivity of these transformations is a key area of ongoing research. researchgate.netacs.org

Table 2: Emerging Catalytic Systems for Naphthalene Functionalization

Catalytic SystemTransformationKey Advantages
Nickel-JosiPhos Cyanation of aryl chloridesUse of non-toxic cyanide source, mild conditions
Nickel-Triphos Reductive cyanation with CO₂/NH₃Utilizes abundant and inexpensive C1 and N1 sources
Ruthenium-Phosphine Remote C-H functionalizationHigh regioselectivity, broad substrate scope
Palladium-Diimine Direct arylationCatalyst-controlled site selectivity

Interdisciplinary Research on Advanced Naphthalene-Based Materials

The unique electronic and photophysical properties of the naphthalene scaffold make its derivatives, including this compound, attractive building blocks for advanced materials. nih.govchemistryviews.org Interdisciplinary research, combining chemistry, physics, and materials science, is crucial for exploring and realizing the potential of these materials.

Naphthalene diimides (NDIs), which share the core naphthalene structure, are being extensively investigated for their applications in organic electronics, sensors, and supramolecular chemistry. arc.gov.auacs.orgthieme-connect.de The electronic properties of these materials can be finely tuned by introducing substituents onto the naphthalene core. bohrium.com By extension, derivatives of this compound could be synthesized and evaluated for their potential as n-type semiconductors in organic field-effect transistors (OFETs) or as components in electrochromic materials. nih.govnih.gov

The exploration of naphthalene-based compounds for biological applications is another promising avenue of interdisciplinary research. Naphthalene derivatives have been investigated for their antimicrobial and anti-inflammatory activities. mdpi.comrasayanjournal.co.inresearchgate.net The specific substitution pattern of this compound could impart unique biological properties, warranting investigation into its potential as a scaffold for the development of new therapeutic agents. The integration of computational modeling and high-throughput screening can accelerate the identification of promising candidates within this chemical space.

The development of porous polymers incorporating naphthalene-based building blocks for applications such as gas capture and storage is also an active area of research. nih.gov The physicochemical properties of this compound could be leveraged in the design of novel functional polymers with tailored adsorption capabilities.

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